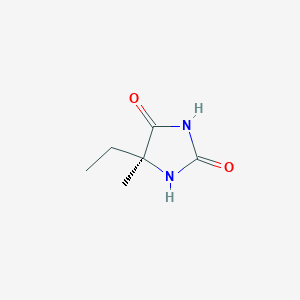

(5s)-5-Ethyl-5-methylimidazolidine-2,4-dione

Description

Significance of Hydantoin (B18101) Derivatives in Chemical Biology and Organic Synthesis

Hydantoin derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their recurrent appearance in a multitude of biologically active compounds. nih.govtandfonline.com Their structural features, including hydrogen bond donors and acceptors, allow for effective interaction with various biological targets. nih.gov This has led to the development of numerous drugs with a hydantoin core, treating a range of conditions.

The biological activities of hydantoin derivatives are extensive and well-documented. They are perhaps most famously known for their anticonvulsant properties, with phenytoin (B1677684) being a landmark drug for the treatment of epilepsy. researchgate.netpcbiochemres.com Beyond this, their therapeutic applications span a wide range, including:

Anticancer agents: Exhibiting mechanisms such as histone deacetylase (HDAC) inhibition and modulation of various receptors. nih.govacs.org

Antimicrobial agents: Showing efficacy against a variety of bacterial and fungal pathogens. pcbiochemres.com

Anti-inflammatory and antiviral properties. pcbiochemres.comrsc.org

In organic synthesis, the hydantoin scaffold is valued for its synthetic accessibility. nih.gov Established methods like the Bucherer-Bergs reaction and the Urech hydantoin synthesis provide reliable routes to these heterocycles. researchgate.netjddtonline.info Furthermore, their role as precursors for the synthesis of α-amino acids highlights their importance as versatile building blocks in synthetic chemistry. researchgate.net

| Examples of Biologically Active Hydantoin Derivatives | Therapeutic Area |

| Phenytoin | Anticonvulsant |

| Nitrofurantoin | Antibacterial |

| Nilutamide | Anticancer (Antiandrogen) |

| Dantrolene | Muscle Relaxant |

| Enzalutamide | Anticancer (Antiandrogen) |

Historical Context of (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione within Hydantoin Chemistry

The specific historical record of the synthesis of this compound is not extensively detailed in seminal literature. However, its origins can be traced through the broader history of 5,5-disubstituted hydantoin synthesis. The classical methods for creating these structures, such as the Bucherer-Bergs reaction, were developed in the early 20th century. jddtonline.info This reaction, which involves the treatment of a ketone with an alkali cyanide and ammonium (B1175870) carbonate, provides a direct route to 5,5-disubstituted hydantoins.

The development of stereoselective synthesis, allowing for the specific creation of a single enantiomer like the (S)-enantiomer of 5-Ethyl-5-methylimidazolidine-2,4-dione, is a more recent advancement in organic chemistry. The growing understanding of the differential biological activity of enantiomers spurred the development of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions. researchgate.netrsc.org Therefore, while the racemic form of 5-Ethyl-5-methylhydantoin could have been synthesized early on using classical methods, the targeted synthesis of the (5S) enantiomer is a product of modern asymmetric synthesis techniques.

Overview of Advanced Research Trajectories for 5,5-Disubstituted Imidazolidine-2,4-diones

Current research into 5,5-disubstituted imidazolidine-2,4-diones is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of new therapeutic applications.

A significant area of advancement is in the enantioselective synthesis of these compounds. nih.gov The development of organocatalytic and metal-catalyzed methods allows for the highly selective production of specific stereoisomers, which is crucial for pharmacological applications. nih.govrsc.org For instance, Brønsted base/H-bond catalysts have been successfully employed in Michael reactions to generate chiral 5,5-disubstituted hydantoins with high enantioselectivity. nih.gov

| Advanced Synthetic Approaches to 5,5-Disubstituted Hydantoins | Key Features |

| Organocatalytic Michael Reactions | High enantioselectivity for chiral hydantoins. nih.gov |

| Tandem α-amination and α-arylation | One-pot synthesis from simple ester-derived starting materials. nih.govrsc.org |

| Chiral Phosphoric Acid Catalysis | Asymmetric synthesis from glyoxals and ureas. rsc.org |

From a medicinal chemistry perspective, 5,5-disubstituted hydantoins continue to be a fertile ground for drug discovery. Research is ongoing to explore their potential in a variety of therapeutic areas. For example, novel 5,5-disubstituted hydantoins have been investigated as anti-HIV agents and for their anticonvulsant properties. acs.orgrsc.org The ability to readily modify the substituents at the C5 position allows for the fine-tuning of pharmacological activity and the development of structure-activity relationships (SAR) to optimize drug candidates. mdpi.com

Future research is likely to focus on the development of even more efficient and sustainable synthetic methods, including flow chemistry and biocatalysis. Furthermore, the exploration of 5,5-disubstituted hydantoins as chemical probes to investigate biological pathways and as ligands in catalysis will likely expand their utility beyond their traditional role as therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRBQDMBFFHMC-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C(=O)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on 5s 5 Ethyl 5 Methylimidazolidine 2,4 Dione Systems

Quantitative Structure-Activity Relationship (QSAR) Analysis for Hydantoin (B18101) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are important for a specific biological effect.

QSAR models have been successfully developed for various biological activities of hydantoin derivatives. For instance, multiple linear regression (MLR) has been employed to create QSAR models that predict the binding affinities of hydantoin analogues to the androgen receptor. nih.gov One such model demonstrated strong reliability and predictive ability, which can be utilized to forecast the binding capabilities of novel hydantoin-based molecules. nih.gov

In another study, 2D-QSAR modeling was performed on a large set of prolyl hydroxylase (PHD) inhibitors, which included hydantoin derivatives. The resulting model, developed using a dendritic fingerprint approach, showed a high correlation between the structural features and the inhibitory activity, suggesting that the hydantoin scaffold could be effectively utilized for designing potent PHD inhibitors. tandfonline.com

Furthermore, QSAR analysis has been applied to a large set of hydantoin derivatives to predict their anticonvulsant activity. semanticscholar.org These models, which used genetic algorithms for descriptor selection, were able to predict the maximal electroshock (MES) activity with a reasonable degree of accuracy, highlighting the utility of QSAR in identifying promising anticonvulsant candidates. semanticscholar.org

A preliminary QSAR modeling study on newly synthesized hydantoins with antiproliferative activity against human colon cancer cell lines indicated that pharmacokinetic predictors are important for their activity. nih.gov

Below is a table summarizing the statistical parameters of some QSAR models developed for hydantoin derivatives:

| Biological Activity | Model Type | R² | Q² (LOO) | Reference |

| Androgen Receptor Binding | MLR | 0.858 | 0.822 | nih.gov |

| Prolyl Hydroxylase Inhibition | 2D-QSAR (KPLS) | 0.8273 | 0.8284 | tandfonline.com |

| Anticonvulsant Activity (MES) | GA-MLR | 0.64 - 0.75 | Not Reported | semanticscholar.org |

R²: Coefficient of determination; Q² (LOO): Leave-one-out cross-validation coefficient; MLR: Multiple Linear Regression; KPLS: Kernel Partial Least Squares; GA: Genetic Algorithm.

A critical aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity. These descriptors can be categorized into topological, geometric, electronic, and thermodynamic properties.

For anticonvulsant hydantoins, QSAR models have shown that a combination of 5 to 9 descriptors can effectively predict their activity. semanticscholar.org While the specific descriptors for (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione are not explicitly detailed in the literature, studies on related hydantoin derivatives can provide insights.

In the context of antiproliferative activity, lipophilicity has been identified as a crucial property. nih.govresearchgate.net Chromatographic lipophilicity indices, along with calculated logP values, have been used to understand the pharmacokinetic properties of hydantoin derivatives. nih.govresearchgate.net The linear solvation energy relationship (LSER) approach has been utilized to compare the molecular interactions in chromatographic systems and n-octanol-water partitioning, further emphasizing the role of lipophilicity. nih.gov

For androgen receptor modulators, the specific descriptors contributing to the QSAR model are not detailed in the provided abstract, but the high predictive power of the model suggests that a combination of electronic and steric descriptors likely plays a significant role. nih.gov

The following table lists some of the key structural descriptor types that have been found to be important in QSAR studies of hydantoin derivatives:

| Descriptor Type | Relevance to Biological Activity |

| Lipophilicity (logP, chromatographic indices) | Antiproliferative activity, pharmacokinetics nih.govresearchgate.net |

| Topological Descriptors | Anticonvulsant activity semanticscholar.org |

| Geometric/Structural Descriptors | Anticonvulsant activity semanticscholar.org |

| Electronic Descriptors | Anticonvulsant activity, Androgen receptor binding nih.govsemanticscholar.org |

| Thermodynamic Descriptors | Anticonvulsant activity semanticscholar.org |

In Silico ADME Prediction and Pharmacokinetic Modeling (excluding human clinical data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are essential computational tools in drug discovery that help to assess the drug-like properties of a compound in the early stages of development. These methods predict the fate of a compound in the body without the need for extensive experimental work.

Several studies have utilized in silico tools to predict the ADME properties of hydantoin derivatives. For instance, the SwissADME web tool has been used to compute the ADME/toxicity properties of novel hydantoin derivatives bearing a morpholine moiety. theaspd.com The results indicated adequate values for absorption, distribution, and excretion parameters, which are important for bioavailability. theaspd.com

In another study, SwissADME predictions for a series of N-substituted hydantoin derivatives with α-glucosidase inhibitory activity showed high gastrointestinal absorption. nih.govnih.gov This is a desirable characteristic for orally administered drugs. The ADMET predictions for these compounds also suggested a good drug-likeness character. nih.gov

The PreADMET and SwissADME online servers have also been used to determine the ADMET profiles of hydantoin-based drugs like phenytoin (B1677684), mephenytoin, and ethotoin, assessing their toxicity and drug-likeness parameters. researchgate.net

The following table presents a summary of in silico predicted ADME properties for some representative hydantoin derivatives from various studies. It is important to note that these are general predictions for the hydantoin class and not specific to this compound.

| ADME Property | Prediction Tool | Predicted Outcome for Hydantoin Derivatives | Reference |

| Gastrointestinal Absorption | SwissADME | High | nih.govnih.gov |

| Bioavailability | SwissADME | Adequate | theaspd.com |

| Drug-likeness | SwissADME, PreADMET | Good | nih.govresearchgate.net |

| Blood-Brain Barrier Permeability | Not Specified | Varies among derivatives | researchgate.net |

| Cytochrome P450 Inhibition | Not Specified | Varies among derivatives | researchgate.net |

Physiologically based pharmacokinetic (PBPK) modeling is a more advanced computational technique that simulates the absorption, distribution, metabolism, and excretion of drugs in the body. A PBPK model for phenytoin, a well-known hydantoin anticonvulsant, has been developed to assess its drug-drug interaction potential. nih.gov This model accurately predicted the exposure to phenytoin and the effects of other drugs on its metabolism, demonstrating the utility of PBPK in understanding the pharmacokinetics of hydantoin derivatives. nih.gov

Investigation of Biological Interactions and Mechanisms of Action Non Clinical Focus

Modulation of Specific Enzyme Activities by (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione Derivatives

Derivatives of the imidazolidine-2,4-dione scaffold have been investigated for their ability to modulate the activity of several key enzyme families.

The hydantoin (B18101) moiety has been explored as a zinc-binding group in the design of matrix metalloproteinase (MMP) inhibitors. nih.govnih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological conditions. While broad-spectrum MMP inhibitors have faced challenges in clinical development, the focus has shifted to designing selective inhibitors for specific MMP isoforms. nih.gov

| Compound Class | Target MMP | Key Findings | Reference |

|---|---|---|---|

| Piperidine ether and aryl piperazine hydantoins | MMP13 | Identified as potent inhibitors, with AZD6605 emerging as a candidate drug. | nih.gov |

| Hydantoin-based TACE inhibitors | TACE (ADAM17) | Crystal structures revealed monodentate coordination of the hydantoin to the zinc ion. | nih.gov |

Similar to MMPs, the ADAMTS family of enzymes are zinc-dependent metalloproteinases. ADAMTS-4 and ADAMTS-5, in particular, are key aggrecanases involved in the breakdown of cartilage aggrecan, a critical process in the pathogenesis of osteoarthritis. Consequently, inhibitors of these enzymes are of significant therapeutic interest.

The hydantoin scaffold has been successfully utilized in the development of potent and selective inhibitors of ADAMTS-4 and ADAMTS-5. acs.org The discovery of GLPG1972/S201086, a potent and selective ADAMTS-5 inhibitor with a hydantoin core, underscores the potential of this chemical class. acs.org While direct inhibition of ADAMTS-4 or ADAMTS-5 by this compound has not been reported, the structure-activity relationship (SAR) studies of known hydantoin-based ADAMTS inhibitors indicate that the substituents at the C-5 position are crucial for achieving high affinity and selectivity.

| Compound | Target | Significance | Reference |

|---|---|---|---|

| GLPG1972/S201086 | ADAMTS-5 | A potent, selective, and orally bioavailable inhibitor that has undergone clinical investigation. | acs.org |

The ATAD2 (ATPase Family, AAA Domain Containing 2) protein contains a bromodomain that recognizes acetylated lysine residues on histones and is implicated in cancer progression. mdpi.com As such, the ATAD2 bromodomain is an attractive target for the development of novel therapeutics.

A review of the current literature on ATAD2 bromodomain inhibitors reveals that the identified chemical scaffolds are structurally distinct from imidazolidine-2,4-dione. To date, there is no published evidence to suggest that this compound or its derivatives interact with the ATAD2 bromodomain.

Interaction with Ion Channels and Receptors

The hydantoin nucleus is a well-established pharmacophore in drugs targeting ion channels, most notably as anticonvulsants.

While the anticonvulsant activity of some hydantoin derivatives, such as phenytoin (B1677684), is primarily attributed to the modulation of voltage-gated sodium channels, the potential for interaction with other ion channels, including potassium channels, exists. nih.gov The Kv3 subfamily of voltage-gated potassium channels (Kv3.1-Kv3.4) plays a crucial role in regulating neuronal excitability.

Direct evidence for the modulation of Kv3.1, Kv3.2, Kv3.3, or Kv3.4 channels by this compound or its close analogs is not available in the current scientific literature. However, the known neurological effects of other hydantoin derivatives warrant further investigation into their potential interactions with a broader range of ion channels. Structure-activity relationship studies have shown that the substituents at the C-5 position of the hydantoin ring are critical determinants of activity at voltage-gated sodium channels. nih.gov

Influence on Cellular Pathways and Gene Expression

The diverse biological activities reported for imidazolidine-2,4-dione derivatives suggest their potential to influence various cellular pathways and, consequently, gene expression.

Derivatives of imidazolidine-2,4-dione have been designed as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. nih.gov Furthermore, the hydantoin scaffold has been incorporated into kinase inhibitors, which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. acs.org The ability of these derivatives to modulate such fundamental signaling pathways implies a downstream effect on gene expression. However, specific gene expression profiling studies on cells treated with this compound have not been reported.

Effects on Metabolic Flux and Metabolite Levels

The direct effects of this compound on metabolic flux and specific metabolite levels are not extensively documented in publicly available research. However, studies on structurally related hydantoin compounds, such as phenytoin, provide some insights into how this class of molecules can influence cellular metabolism. For instance, the widely used anticonvulsant phenytoin has been shown to affect carbohydrate metabolism. nih.gov Research on phenytoin and its primary metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), has demonstrated that prolonged exposure can stimulate cellular glucose transport. nih.gov This effect is accompanied by an up-regulation of GLUT1 mRNA expression, suggesting a potential mechanism for altering glucose homeostasis in vitro. nih.gov

While these findings relate to a different hydantoin derivative, they highlight a potential area of investigation for this compound. Future non-clinical studies could explore whether this specific compound influences glucose uptake, glycolysis, or other central metabolic pathways. Such investigations would be crucial in understanding its broader biological profile.

Impact on Cell Signaling Cascades

Direct research into the impact of this compound on specific cell signaling cascades is limited. However, the broader class of hydantoin derivatives has been shown to interact with various signaling pathways. For example, the anticonvulsant action of phenytoin is attributed to its ability to block voltage-gated sodium channels, which in turn stabilizes neuronal membranes and inhibits the propagation of seizure discharges. jddtonline.infopcbiochemres.com This action demonstrates a clear interaction with ion channel signaling.

Furthermore, complex signal transduction pathways like the MAPK/ERK pathway, which are crucial for cell cycle progression and division, are known to be modulated by various chemical compounds. wikipedia.org Some natural products have been shown to regulate multiple cell signaling pathways, including NF-κB, Akt, and MAPK, which are often dysregulated in diseases like cancer. nih.gov Given the structural similarities to other bioactive molecules, it is plausible that this compound could also perturb such signaling networks. However, without specific studies, any potential effects on pathways like PI3K/Akt, which plays a major role in regulating cellular uptake of glucose, or other growth factor-mediated signaling, remain speculative. nih.gov

Antimicrobial Efficacy of Hydantoin Analogs in in vitro Models

Hydantoin derivatives have garnered significant interest for their potential as antimicrobial agents, offering an alternative to combat the rise of drug-resistant bacteria. nih.govusf.edu While research on the specific antimicrobial activity of this compound is not detailed, studies on various hydantoin analogs reveal a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

One approach in designing potent hydantoin-based antibiotics involves creating membrane-active derivatives. These compounds are engineered to act on bacterial membranes, similar to natural host-defense peptides. nih.govusf.edu For instance, certain synthetic hydantoin derivatives have demonstrated significantly more potent antimicrobial activity than nitrofurantoin, a commonly used hydantoin-based antibiotic, against clinically relevant strains. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of bacterial cell membrane integrity, leading to cell death. nih.gov

The antimicrobial efficacy of these analogs is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of bacteria.

| Bacterial Strain | Compound 22 MIC (µg/mL) | Nitrofurantoin MIC (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1 | 25 |

| Pseudomonas aeruginosa | <1 | >50 |

This table illustrates the enhanced efficacy of a specifically designed hydantoin analog against key bacterial pathogens compared to a conventional hydantoin antibiotic. nih.gov

Bioactivity as Plant Growth Regulators for Indole-Hydantoin Hybrids

Hybrid molecules combining indole and hydantoin moieties have been investigated for their potential as plant growth regulators. nih.gov Indole derivatives, such as indole-3-acetic acid (IAA), are well-known phytohormones that play a crucial role in plant growth and development. nih.govfrontiersin.org The synthesis of indole-hydantoin hybrids aims to leverage the biological activities of both scaffolds. nih.gov

Studies on a series of hybrid compounds containing both indole and imidazolidin-2-one (a hydantoin derivative) moieties have shown high growth-regulating activity on wheat seeds (Triticum aestivum L.). nih.gov These hybrids have been observed to influence seed germination potential, germination rate, and relative water content, indicating a positive effect on drought resistance even at very low concentrations. nih.gov The mechanism of action of such hybrids is thought to be related to their structural similarity to natural auxins, allowing them to interact with plant hormone signaling pathways. frontiersin.orgnih.gov

| Observed Parameter | Effect of Indole-Hydantoin Hybrids |

|---|---|

| Seed Germination Potential | Increased |

| Germination Rate | Increased |

| Relative Water Content | Increased |

| Drought Resistance | Enhanced |

This table summarizes the positive effects of indole-hydantoin hybrids on various parameters of wheat seed development, suggesting their potential application in agriculture. nih.gov

Investigation of Bioavailability and Transport Mechanisms in in vitro and in vivo (non-human) Systems

Studies on other hydantoin derivatives have employed in silico models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govresearchgate.net For instance, some hydantoin derivatives have been predicted to have moderate water solubility and membrane permeability. researchgate.net The classic prodrug approach often involves creating more lipophilic derivatives to enhance passive membrane penetration. pcbiochemres.com

Experimental in vitro models, such as Caco-2 cell permeability assays, are commonly used to predict intestinal drug absorption. researchgate.net For a comprehensive understanding of the bioavailability of this compound, such in vitro studies, complemented by in vivo pharmacokinetic studies in non-human models, would be necessary. These studies would elucidate its absorption characteristics, distribution to various tissues, metabolic fate, and routes of excretion.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S)-5-Ethyl-5-methylimidazolidine-2,4-dione, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via cyclization reactions of imidazolidine precursors. Key parameters include solvent selection (e.g., ethanol or dichloromethane), temperature control (room temperature to 80°C), and catalyst use (e.g., piperidine for condensation steps). Optimal yields (70–85%) are achieved by maintaining precise stoichiometry and refluxing for 6–12 hours . Characterization via NMR and IR confirms product purity.

Q. Which spectroscopic methods are most reliable for structural validation of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves stereochemistry at the 5-position, while Infrared (IR) spectroscopy identifies carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (e.g., molecular ion peak at m/z 170.2 for C₇H₁₂N₂O₂) .

Q. How does the compound’s stability influence experimental design?

- Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage in anhydrous environments (desiccators under nitrogen) at −20°C is recommended. Decomposition products (e.g., urea derivatives) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution at the 5-position, guiding predictions of nucleophilic/electrophilic attack sites. Molecular dynamics simulations assess steric effects from ethyl/methyl substituents, aiding in rational design of derivatives .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Answer : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strains or solvent systems (DMSO vs. aqueous buffers). Standardized protocols (CLSI guidelines) and dose-response curves with IC₅₀ calculations improve reproducibility. SAR studies should correlate substituent effects (e.g., 5-ethyl vs. 5-phenyl) with activity .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

- Answer : Continuous-flow reactors with immobilized catalysts (e.g., chiral amines) enhance enantioselectivity (>90% ee) and reduce side reactions. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time, enabling rapid optimization of residence time and temperature .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes)?

- Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd values), while X-ray crystallography (resolution <2.0 Å) visualizes hydrogen bonding with active-site residues (e.g., asparagine or glutamic acid). Competitive inhibition assays using fluorogenic substrates confirm mechanistic pathways .

Methodological Notes

- Contradiction Analysis : Cross-validate synthetic yields using multiple characterization techniques (e.g., NMR + MS) to rule out impurities .

- Theoretical-Experimental Alignment : Use DFT-predicted reaction pathways to troubleshoot low yields in asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.